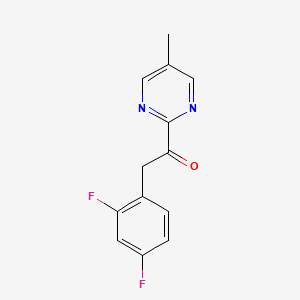

2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves condensation reactions, where key intermediates such as 1-(2,4-dihydroxyphenyl)ethanone are utilized in reactions with N,N-dimethylformamide dimethyl acetal, leading to heterocyclization and the production of isoflavones and various heterocycles with good yields (Moskvina, Shilin, & Khilya, 2015). Another notable process involves the synthesis of Voriconazole, where 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone serves as a critical intermediate, showcasing the importance of difluorophenyl-based compounds in pharmaceutical synthesis (Butters et al., 2001).

Molecular Structure Analysis

The molecular structure of related compounds is often studied through X-ray crystallography and spectroscopic methods, providing insight into the compound's geometry, electronic structure, and potential interactions. For instance, studies on similar molecules have employed FT-IR, FT-Raman, and DFT calculations to analyze vibrational spectra and molecular geometry, highlighting the role of difluorophenyl moieties in the overall molecular structure (Song et al., 2008).

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

The compound is integral in the synthesis of Voriconazole, a broad-spectrum Triazole antifungal agent. The process involves setting the relative stereochemistry through the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative, leading to excellent diastereoselection. This synthesis underscores the compound's role in creating medications with critical therapeutic applications (Butters et al., 2001).

Material Science Applications

In material science, the compound contributes to the development of new materials. For instance, its involvement in the polycondensation process with silylated 1,1,1‐tris(4‐hydroxyphenyl)ethane leads to the creation of multicyclic oligo- and polyethers, demonstrating its utility in engineering polymers with specific functionalities (Kricheldorf et al., 2005).

Catalysis and Chemical Reactions

The compound serves as a precursor in the synthesis of novel chemical entities. For example, its role in the preparation of complexes for catalytic applications in ethylene reactivity, showcasing its versatility in facilitating chemical transformations and contributing to advancements in catalysis (Sun et al., 2007).

Biological Studies

In the realm of biological studies, derivatives of this compound have been evaluated for their antimicrobial activities, indicating its potential as a scaffold for developing new antibacterial and antifungal agents. This application highlights its contribution to the discovery and optimization of bioactive compounds (Mallesha & Mohana, 2014).

properties

IUPAC Name |

2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2O/c1-8-6-16-13(17-7-8)12(18)4-9-2-3-10(14)5-11(9)15/h2-3,5-7H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYKDHDWIKSYJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)C(=O)CC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1554058-23-9 |

Source

|

| Record name | 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2493067.png)

![11-Amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2493069.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2493071.png)

![2-Cyclopropyl-5-((2-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2493073.png)

![3-(Aminocarbonyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium](/img/structure/B2493078.png)

![2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2493079.png)

![N-(3-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2493084.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2493086.png)